molecular formula C17H21BrN2O2 B1391884 Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 847615-14-9

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Katalognummer B1391884
CAS-Nummer: 847615-14-9
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: YZTMSLPZCMCBNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (4-bromophenyl)carbamate, has been analyzed. The FT-IR spectrum of the investigated compound contains peaks in the range of 3150 cm-1 -3045 cm-1 recognized as aromatic C-H stretching vibrations .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate” are not available, related compounds have been studied. For example, the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane have been used to catalytically facilitate the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Cancer Treatment

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate and its derivatives have been explored for their potential in treating tumor viruses. A key area of research involves the synthesis of CDK9 inhibitors and Ibrutinib, which are important in cancer therapy. A synthesis route described by Hu et al. (2019) involves Boc anhydride protection, oxidation, and reduction steps, offering valuable references for synthesizing these inhibitors (Hu et al., 2019). Another important intermediate for small molecule anticancer drugs is Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Zhang et al. (2018) developed a high-yield synthetic method for this compound, which is significant for developing new anticancer drugs (Zhang et al., 2018).

Potential in Synthesizing Biologically Active Compounds

The compound is also a key intermediate in synthesizing biologically active compounds, including potential treatments for depression and cerebral ischemia, as well as analgesics. For instance, derivatives of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate were synthesized by Boev et al. (2015) for this purpose (Boev et al., 2015). Moreover, studies by Häner et al. (1986) on lithiated derivatives of tert-butyl cyclopropanecarboxylates have shown their reactions with various electrophiles, leading to a range of biologically active esters (Häner et al., 1986).

Advancements in Synthesis Techniques

Advancements in synthesis techniques have been a focus of research as well. Xin-zhi (2011) proposed an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in synthesizing the Jak3 inhibitor, with an overall yield of 80.2%, signifying a potential for industrial scale-up (Xin-zhi, 2011).

Application in Coordination Polymers and Marine Drugs

In the field of materials science, Constable et al. (2012) utilized tert-butyl-4,2′:6′,4′′-terpyridine derivatives in the synthesis of coordination polymers, demonstrating the versatility of tert-butyl derivatives in material applications (Constable et al., 2012). Additionally, the synthesis of marine drug intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as explored by Li et al. (2013), showcases the compound's relevance in marine drug development (Li et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, tert-butyl (4-bromophenyl)carbamate, indicates that it is a highly flammable liquid and vapor. It may cause drowsiness or dizziness and is toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTMSLPZCMCBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678161
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

CAS RN

847615-14-9
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of bis-(2-chloro-ethyl)-carbamic acid tert-butyl ester from Step 1 (7.26 g, 30 mmol, 1 eq) and 4-bromophenylacetonitrile (5.88 g, 30 mmol, 1 eq) in 38 mL of toluene and 76 mL of H2O was added NaOH (45.6 g, 114 mmol, 10M solution) followed by hexadecyltributylphosphonium bromide (3.0 g, 6.0 mmol, 0.2 eq). The resulting dark mixture was heated to 110° C. for 2 h and then allowed to cool to ambient temperature. It was extracted with three 200 mL portions of ethyl acetate and the combined organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give the crude product as a black oily residue. Purification by flash column chromatography eluting with a gradient of 5-10% ethyl acetate in hexane gave 5.67 g of 4-(4-bromo-phenyl)-4-cyano-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow foam. 1H NMR (300 MHz, CDCl3): δ 7.56-7.48 (d, 2H), 7.36-7.30(d, 2H), 4.40-4.10 (br. s, 2H), 3.27-3.05 (t, 2H), 2.10-1.80 (m, 4H), 1.45 (s, 9H).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Citations

For This Compound
3
Citations
D Zhang, D Tong, D Yang, J Sun, F Zhang, G Zhao - MedChemComm, 2018 - pubs.rsc.org
A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized. Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on …
Number of citations: 3 pubs.rsc.org
Y Liu, Y Yin, Z Zhang, CJ Li, H Zhang, D Zhang… - European Journal of …, 2017 - Elsevier
Targeting of Akt has been validated as a well rationalized approach to cancer treatment, and represents a promising therapeutic strategy for aggressive hematologic malignancies. We …
Number of citations: 17 www.sciencedirect.com
I Grimm, ST Hauer, T Schulte, G Wycich… - … Process Research & …, 2020 - ACS Publications
Herein we describe a straightforward approach for the scale-up of photoredox cross-coupling reactions from milligram to multigram scale using immersion-well batch reactors with …
Number of citations: 21 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.